1,2,4-Triazine-6-carboxylicacid, 2,3,4,5-tetrahydro-2-methyl-3,5-dioxo-, methyl ester
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Overview
Description
1,2,4-Triazine-6-carboxylicacid, 2,3,4,5-tetrahydro-2-methyl-3,5-dioxo-, methyl ester is a chemical compound with the molecular formula C7H8N4O4. This compound is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-6-carboxylicacid, 2,3,4,5-tetrahydro-2-methyl-3,5-dioxo-, methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by esterification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The process often includes steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine-6-carboxylicacid, 2,3,4,5-tetrahydro-2-methyl-3,5-dioxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,2,4-Triazine-6-carboxylicacid, 2,3,4,5-tetrahydro-2-methyl-3,5-dioxo-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,2,4-Triazine-6-carboxylicacid, 2,3,4,5-tetrahydro-2-methyl-3,5-dioxo-, methyl ester involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid: Similar structure but different functional groups.
2-(3,5-dichlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid: Contains additional chlorine atoms, affecting its reactivity and applications.
Uniqueness
1,2,4-Triazine-6-carboxylicacid, 2,3,4,5-tetrahydro-2-methyl-3,5-dioxo-, methyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C6H9N3O4 |
---|---|
Molecular Weight |
187.15 g/mol |
IUPAC Name |
methyl 2-methyl-3,5-dioxo-1,2,4-triazinane-6-carboxylate |
InChI |
InChI=1S/C6H9N3O4/c1-9-6(12)7-4(10)3(8-9)5(11)13-2/h3,8H,1-2H3,(H,7,10,12) |
InChI Key |
DUQMUGKLJKBVKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)NC(=O)C(N1)C(=O)OC |
Origin of Product |
United States |
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